molecular formula C7H11NO2 B1316438 2-(3,5-Dimethylisoxazol-4-yl)ethanol CAS No. 83467-34-9

2-(3,5-Dimethylisoxazol-4-yl)ethanol

Cat. No. B1316438
CAS RN: 83467-34-9
M. Wt: 141.17 g/mol
InChI Key: QVSACOUKYXVIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,5-Dimethylisoxazol-4-yl)ethanol” is a unique chemical compound with the empirical formula C7H11NO2 . It has a molecular weight of 141.17 and is typically in liquid form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of “2-(3,5-Dimethylisoxazol-4-yl)ethanol” is CC1=C(CCO)C(C)=NO1 . The InChI string is 1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3 . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(3,5-Dimethylisoxazol-4-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 141.17 . The compound is non-combustible .

Scientific Research Applications

Crystallography and Structural Analysis

2-(3,5-Dimethylisoxazol-4-yl)ethanol: serves as a precursor for compounds that have been studied using crystallography. The crystal structure of its derivatives, such as ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate, has been determined, providing insights into molecular conformations and potential interactions .

Pharmaceutical Research

Derivatives of this compound have been synthesized and characterized for potential pharmaceutical applications. For instance, the isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol has been synthesized, and its structure was analyzed by spectroscopy and single crystal X-ray diffraction . Such studies are foundational for drug design and development.

Density Functional Theory (DFT) Studies

The compound’s derivatives have been the subject of DFT studies to calculate optimized molecular structures. These studies are crucial for predicting the physical properties and reactivity of new compounds, aiding in the design of materials with desired characteristics .

Inhibitory Activity Research

Some derivatives have shown potent inhibitory activity against specific proteins, which is significant for developing new therapeutic agents. For example, a study reported the inhibitory activity of a derivative against BRD4, a protein implicated in cancer progression .

Chemical Synthesis

2-(3,5-Dimethylisoxazol-4-yl)ethanol: is a versatile building block in chemical synthesis. It is used to create a variety of complex molecules, which can be employed in the development of dyes, pharmaceuticals, and other specialized chemicals .

Material Science

The compound’s derivatives can be used to create new materials with unique properties. The detailed structural information obtained from crystallographic studies can inform the synthesis of materials with specific mechanical, optical, or electronic properties .

Mechanism of Action

Target of Action

The primary target of 2-(3,5-Dimethylisoxazol-4-yl)ethanol is BRD4 , a protein that plays a crucial role in regulating gene expression . This compound exhibits potent inhibitory activity against BRD4 .

Mode of Action

2-(3,5-Dimethylisoxazol-4-yl)ethanol interacts with BRD4, potentially interfering with its function . The exact nature of this interaction and the resulting changes are still under investigation.

Result of Action

It has been observed to exhibit potent inhibitory activity against brd4 , which suggests it may have significant impacts on cellular processes regulated by this protein.

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSACOUKYXVIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509253
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylisoxazol-4-yl)ethanol

CAS RN

83467-34-9
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethylisoxazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethylisoxazol-4-yl)ethanol
Reactant of Route 3
2-(3,5-Dimethylisoxazol-4-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethylisoxazol-4-yl)ethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethylisoxazol-4-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dimethylisoxazol-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.